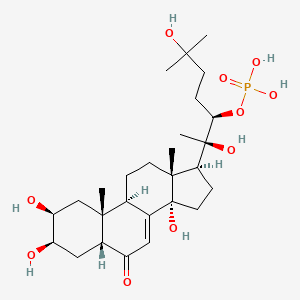

20-Hydroxyecdysone 22-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H45O10P |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C27H45O10P/c1-23(2,31)9-8-22(37-38(34,35)36)26(5,32)21-7-11-27(33)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-33H,6-11,13-14H2,1-5H3,(H2,34,35,36)/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |

InChI Key |

VQMWDPXOYFYYKP-YPVLXUMRSA-N |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O |

Synonyms |

20-hydroxyecdysone-22-phosphate |

Origin of Product |

United States |

Biogeochemical Distribution and Occurrence of 20 Hydroxyecdysone 22 Phosphate

Presence in Invertebrate Systems

In invertebrates, particularly arthropods, ecdysteroids must be sequestered in an inactive state to be released at precise developmental time points. Phosphorylation at the C-22 position is a key strategy for this inactivation and storage, especially in eggs and ovaries.

Research has identified 20-Hydroxyecdysone (B1671079) 22-phosphate as a major maternally-derived ecdysteroid conjugate in the eggs of several insect species, where it serves as a reservoir for the active hormone required during embryogenesis.

In the desert locust, Schistocerca gregaria, detailed analyses of newly laid eggs have successfully purified and identified four major ecdysteroid conjugates. Among these, 20-Hydroxyecdysone 22-phosphate was a significant component, alongside the 22-phosphate esters of ecdysone (B1671078), 2-deoxyecdysone (B1253580), and 2-deoxy-20-hydroxyecdysone (B190948). nih.govnih.gov The presence of these phosphates underscores their importance as a source of free hormone that is released through hydrolysis during embryonic development. nih.gov Similarly, in the migratory locust, Locusta migratoria, three C-20 hydroxylated ecdysteroid conjugates were isolated from developing eggs and identified as the 22-phosphate conjugates of 20-hydroxyecdysone, 2-deoxy-20-hydroxyecdysone, and 20-hydroxyecdysone acetate.

For the silkmoth, Bombyx mori, ecdysteroids are crucial for embryonic development. Studies have shown that the active hormone, 20-hydroxyecdysone (20E), is supplied during embryogenesis through two primary mechanisms: de novo biosynthesis from cholesterol and the dephosphorylation of maternally derived ecdysteroid-phosphates. nih.gov The dephosphorylation of compounds like this compound is particularly important during early embryogenesis, while later stages rely more on biosynthesis. nih.gov The ovary-embryo recycling of 22-phosphates of 20E and its precursors is a well-defined function in Bombyx mori. biologists.com

In contrast, comprehensive analysis of the ecdysteroid profile (the "ecdysteroidome") in the fruit fly, Drosophila melanogaster, suggests a different strategy. While the organism produces various ecdysteroids, including 20-hydroxyecdysone, a detailed study concluded that conjugated forms are unlikely to play a major role in its ecdysteroid dynamics. tandfonline.com The investigation ruled out the presence of many plausible ecdysteroid structures, indicating that this compound is not a significant maternally inherited or embryonic storage form in this species. tandfonline.com Instead, Drosophila embryos appear to synthesize their required ecdysteroids de novo rather than inheriting them from the mother. tandfonline.com

| Insect Species | Tissue/Stage | Detected Phosphate (B84403) Conjugates | Reference(s) |

| Schistocerca gregaria | Newly laid eggs | This compound, Ecdysone 22-phosphate, 2-Deoxyecdysone 22-phosphate, 2-Deoxy-20-hydroxyecdysone 22-phosphate | nih.govnih.gov |

| Locusta migratoria | Developing eggs | This compound, 2-Deoxy-20-hydroxyecdysone 22-phosphate, 20-Hydroxyecdysone 22-acetate | |

| Bombyx mori | Ovaries, Eggs | Ecdysteroid-phosphates (including 20E-phosphate) | nih.govbiologists.com |

| Drosophila melanogaster | Whole body, Embryos | Conjugated forms, including phosphates, not detected as a major component. | tandfonline.com |

The role of ecdysteroids in controlling molting is conserved in crustaceans. Similar to insects, conjugated ecdysteroids function in storage and transport. In the black tiger shrimp, Penaeus monodon, studies of ovarian and haemolymph ecdysteroid levels have confirmed the presence of this compound. mpi-cbg.de

Specifically, this compound was identified in the ovaries of shrimp with immature (stage 0) vitellogenesis and in the haemolymph of shrimp at both immature (stage 0) and early vitellogenic (stage I-II) states. mpi-cbg.de Its concentration, along with free 20-hydroxyecdysone, was highest in animals with immature ovaries and decreased as vitellogenesis progressed. mpi-cbg.de This suggests a role for the phosphate conjugate as a stored precursor that is mobilized and converted to its active form to regulate the complex processes of molting and reproduction.

| Crustacean Species | Tissue | Detected Phosphate Conjugates | Reference(s) |

| Penaeus monodon | Ovary (Stage 0), Haemolymph (Stage 0, I-II) | This compound | mpi-cbg.de |

Potential Presence and Role in Plant Systems (Phytoecdysteroids)

Plants synthesize a vast and diverse array of steroid compounds, including a class known as phytoecdysteroids, which are structurally identical or similar to insect ecdysteroids. These compounds are believed to function as a defense mechanism against phytophagous (plant-eating) insects.

Phytoecdysteroids are synthesized in plants primarily via the mevalonate (B85504) pathway, using acetyl-CoA as a precursor, which leads to the formation of cholesterol. nih.govembopress.org This pathway is distinct from the one in invertebrates, which cannot synthesize sterols de novo and must obtain them from their diet. tandfonline.com Once synthesized, phytoecdysteroids can accumulate in various plant organs, including roots, leaves, seeds, and flowers, often in concentrations far exceeding those found in insects.

To manage these high concentrations and transport the compounds within the plant, phytoecdysteroids are often stored in conjugated forms. nih.gov This strategy of inactivation and sequestration is analogous to that seen in insects.

While insects commonly use phosphorylation to create inactive ecdysteroid conjugates, plants employ different chemical modifications. The most frequently observed phytoecdysteroid conjugates are esters (with acids like acetate, benzoate, and cinnamate) and glycosides (with sugars such as glucose and galactose). tandfonline.comnih.gov Sulfate conjugates have also been reported. nih.gov

Despite the extensive characterization of over 500 different phytoecdysteroids, there is currently no definitive evidence for the natural occurrence of this compound or other phosphate conjugates in plant systems. The biosynthetic machinery in plants appears to favor esterification and glycosylation for the storage and transport of these defensive steroids. This biochemical divergence highlights a key difference in the metabolic strategies of plants and insects for handling ecdysteroids, with phosphorylation being a hallmark of the invertebrate endocrine system for developmental regulation.

Biosynthesis, Interconversion, and Metabolic Pathways of 20 Hydroxyecdysone 22 Phosphate

Dephosphorylation of 20-Hydroxyecdysone (B1671079) 22-Phosphate

Regulation of EPPase Activity and Gene Expression

Ecdysteroid-phosphate phosphatase (EPPase) is a key enzyme responsible for dephosphorylating ecdysteroid phosphates, thereby releasing active ecdysteroids. nih.govebi.ac.uk The regulation of its activity and gene expression is critical for controlling the levels of active molting hormones in insects.

Studies in the silkworm, Bombyx mori, have shown that EPPase is a cytosolic enzyme with distinct properties from nonspecific lysosomal acid phosphatases. ebi.ac.uk The expression of the EPPase gene is developmentally regulated. For instance, in nondiapause eggs, EPPase mRNA expression is predominant during gastrulation and organogenesis, which correlates with an increase in enzyme activity and the amount of free ecdysteroids. ebi.ac.uk Conversely, in diapause eggs, where development is arrested, EPPase mRNA is not detected. ebi.ac.uk This suggests that the regulation of EPPase gene expression is a crucial mechanism for controlling the liberation of active ecdysteroids from their inactive phosphate (B84403) conjugates during embryonic development. ebi.ac.uk

The structure of EPPase from Bombyx mori has been identified as a steroid phosphate phosphatase belonging to the two-histidine (2H)-Phosphatase superfamily. wikipedia.org Its active site contains a conserved histidine residue that acts as a nucleophile during catalysis. wikipedia.org While EPPase shows specificity for ecdysteroid phosphates, it also exhibits an ability to hydrolyze other steroid phosphates and phospho-tyrosine containing substrates. wikipedia.org

Furthermore, research has indicated that the activity of some enzymes involved in ecdysteroid metabolism, such as the ecdysteroid 26-hydroxylase, can be modulated by phosphorylation and dephosphorylation. nih.gov While this has not been directly demonstrated for EPPase, it points to a potential layer of post-translational regulation that could rapidly modulate its activity in response to developmental cues.

Integration within Broader Ecdysteroid Metabolic Networks

The metabolism of 20-hydroxyecdysone 22-phosphate is intricately linked with the broader network of ecdysteroid synthesis, conjugation, and inactivation pathways.

Relationship with Ecdysone (B1671078) 22-Phosphate and Other Conjugates

This compound is one of several ecdysteroid phosphate conjugates found in insects. In the newly laid eggs of the desert locust, Schistocerca gregaria, four major ecdysteroid conjugates have been identified: ecdysone 22-phosphate, 2-deoxyecdysone (B1253580) 22-phosphate, this compound, and 2-deoxy-20-hydroxyecdysone (B190948) 22-phosphate. nih.govnih.gov These phosphates serve as a storage form of inactive hormone that can be hydrolyzed by EPPase to release the free, active ecdysteroids during embryogenesis. nih.govportlandpress.com

The presence of these various phosphate conjugates suggests a complex system for regulating the availability of different ecdysteroids. The conversion of ecdysone 22-phosphate to ecdysone, which can then be hydroxylated to the more active 20-hydroxyecdysone, highlights the interconnectedness of these pathways. ontosight.aipnas.org The enzyme ecdysone 22-kinase is responsible for the phosphorylation of ecdysteroids at the C-22 position in the ovaries of the silkworm. nih.gov

Cross-talk with Other Ecdysteroid Inactivation Pathways (e.g., 3-epimerization, 26-hydroxylation, fatty-acyl esterification)

Besides phosphorylation, ecdysteroids are inactivated through several other metabolic routes, and there is significant cross-talk between these pathways.

3-Epimerization: This is a major inactivation pathway, particularly in lepidopteran species, involving the conversion of ecdysone to 3-dehydroecdysone (B1239484) (3DE) by ecdysone oxidase, a reversible reaction. nih.gov While primarily seen as a degradation pathway, evidence suggests it may also be involved in the synthesis of molting hormones during embryonic development. nih.gov The interplay with phosphorylation is evident as ecdysone can be directed towards either 3-epimerization or phosphorylation, both leading to inactivation. nih.gov

26-Hydroxylation: This is another critical inactivation pathway where ecdysteroids are hydroxylated at the C-26 position, a reaction catalyzed by a cytochrome P450-dependent monooxygenase. nih.govnih.gov This can be followed by further oxidation to 26-oic acids. nih.gov The enzyme responsible, ecdysteroid 26-hydroxylase, can be induced by 20-hydroxyecdysone. nih.gov This pathway competes with phosphorylation for the available pool of free ecdysteroids, thus providing another layer of regulatory control over hormone titers.

Fatty-acyl Esterification: Ecdysteroids can also be inactivated by esterification with long-chain fatty acids at the C-22 position. nih.govoup.com These nonpolar metabolites are formed enzymatically and have been identified in various insects. oup.com For example, in the nymphs of the tick Ornithodoros moubata, C-22 esters of 20-hydroxyecdysone with palmitate, oleate, linoleate, and stearate (B1226849) have been found. oup.com This pathway represents an alternative to phosphorylation for inactivating and storing ecdysteroids.

The interplay between these pathways is complex. For instance, signaling pathways for 20-hydroxyecdysone and juvenile hormone (JH) interact, and this cross-talk can involve phosphorylation events. nih.govplos.org A calponin-like protein, for example, is phosphorylated in the 20E pathway but not in the JH pathway, affecting its interaction with other proteins and influencing the signaling cascade. nih.govplos.orgresearchgate.net

Precursor Origins and De Novo Synthesis Contributions

Insects cannot synthesize cholesterol, the ultimate precursor for ecdysteroids, and must obtain it from their diet. mdpi.comwikipedia.org Cholesterol is then converted to ecdysone through a series of enzymatic steps, primarily in the prothoracic glands. wikipedia.orgresearchgate.net Ecdysone is then released and converted to the active hormone, 20-hydroxyecdysone, in peripheral tissues. pnas.org

The immediate precursor to this compound is 20-hydroxyecdysone. ontosight.ai This active hormone is produced from ecdysone by the action of ecdysone 20-monooxygenase, a P450 enzyme. pnas.org The synthesis of ecdysone itself from cholesterol involves a group of enzymes known as the Halloween genes, which are cytochrome P450 enzymes. wikipedia.org

During embryogenesis, the developing embryo can utilize maternally derived ecdysteroid conjugates, like this compound, as a source of active hormone. nih.govportlandpress.com However, embryonic tissues are also capable of de novo synthesis of ecdysteroids from cholesterol or other precursors present in the yolk. portlandpress.com The relative contribution of these two sources—hydrolysis of maternal conjugates and de novo synthesis—to the free ecdysteroid titer can vary depending on the developmental stage and the insect species. portlandpress.com

For example, studies on the silkworm have shown that 20-hydroxyecdysone can stimulate DNA synthesis in the corpora allata, the glands that produce juvenile hormone, highlighting the intricate feedback loops within the endocrine system. nih.gov

Physiological and Developmental Roles of 20 Hydroxyecdysone 22 Phosphate in Invertebrates

Role in Embryonic Development

The journey of an invertebrate from a single cell to a fully formed embryo is a tightly regulated process, heavily dependent on the timely availability of hormonal cues. 20-Hydroxyecdysone (B1671079) 22-phosphate is a central player in this embryonic orchestration, ensuring that the active hormone, 20E, is present at the right time and in the right amounts to drive the intricate processes of embryogenesis.

The foundation for successful embryonic development is laid even before fertilization, through the maternal provisioning of eggs. Female invertebrates sequester a variety of essential molecules in their developing oocytes, including yolk proteins, lipids, and crucial developmental regulators. Among these are ecdysteroids, which are often stored in an inactive, conjugated form. 20-Hydroxyecdysone 22-phosphate represents a significant maternally derived ecdysteroid conjugate.

During oogenesis, the female synthesizes ecdysteroids, which are then converted into phosphate (B84403) conjugates, such as this compound. This phosphorylation serves a dual purpose: it inactivates the hormone, preventing premature developmental signaling, and it increases the molecule's polarity, facilitating its transport and storage within the yolk granules of the oocyte. This maternal transfer ensures that the embryo has a ready supply of precursor hormone to initiate and guide its development long before its own endocrine glands are functional.

The stored this compound does not remain inert throughout embryonic development. Its strategic activation is a key mechanism for controlling the progression of embryogenesis. The release of the active 20E from its phosphate conjugate is catalyzed by the enzyme ecdysteroid-phosphate phosphatase (EPPase). frontiersin.org The expression and activity of this enzyme are precisely regulated, ensuring that pulses of active 20E are generated at specific developmental time points.

Research in the silkmoth, Bombyx mori, has demonstrated that the dephosphorylation of maternally derived 20E-phosphate is a primary source of active 20E during early embryogenesis. nih.gov Knockdown of the dephosphorylation enzyme has been shown to delay development in the early embryonic stages, highlighting the critical role of this controlled release mechanism. nih.gov This temporal regulation of 20E availability is essential for initiating key embryonic events, such as germ layer formation, organogenesis, and cuticle deposition. The fluctuation of 20E levels, driven by the controlled dephosphorylation of its phosphate conjugate, acts as a developmental clock, signaling the transition between different embryonic stages. nih.gov

The strategic use of this compound is particularly evident in the context of embryonic diapause, a state of developmental arrest that allows insects to survive unfavorable environmental conditions. The hormonal control of diapause entry, maintenance, and termination is intricately linked to the metabolism of ecdysteroids.

In non-diapause eggs, there is a programmed release of active 20E from its phosphorylated stores to drive continuous development. bioone.orgnih.gov In contrast, diapause-destined eggs exhibit a significantly different ecdysteroid metabolism. In these eggs, the dephosphorylation of ecdysone (B1671078) 22-phosphate is suppressed, leading to very low levels of free, active ecdysteroids. nih.govnih.gov This hormonal quiescence is a hallmark of diapause. The major metabolic pathway in diapause eggs often favors the formation and maintenance of phosphorylated ecdysteroids, effectively sequestering the hormone in its inactive state. bioone.orgnih.gov

The termination of diapause and the resumption of development are often triggered by external cues, such as changes in temperature or photoperiod. These cues initiate a signaling cascade that leads to the activation of EPPase, the release of active 20E, and the re-initiation of embryogenesis. Therefore, the differential regulation of this compound hydrolysis is a key molecular switch that governs the choice between direct development and diapause.

**Table 1: Ecdysteroid Metabolism in Diapause vs. Non-Diapause Eggs of *Bombyx mori***

| Metabolic Process | Diapause Eggs | Non-Diapause Eggs | Reference |

|---|---|---|---|

| Phosphorylation of Ecdysone | Major metabolic step | Occurs, but less prominent than dephosphorylation | nih.gov |

| Dephosphorylation of Ecdysone 22-Phosphate | Suppressed | Active | bioone.orgnih.gov |

| Hydroxylation at C-20 and C-26 | Little to no activity | Active | bioone.org |

| Resultant Free 20E Titer | Very low | Fluctuates with developmental progression | nih.gov |

Contribution to Molting and Metamorphosis Regulation (Indirectly via Active 20E)

While this compound itself is not the direct trigger for molting and metamorphosis, it plays a crucial indirect role as a precursor to the active hormone, 20E. The tightly regulated pulses of 20E are the primary drivers of these dramatic developmental transitions. nih.govnih.gov These pulses are generated through a combination of de novo synthesis of ecdysone and the activation of stored ecdysteroid conjugates.

The decline of the 20E titer is as important as its rise for the successful completion of a molt. taylorandfrancis.com This decline signals the end of one developmental stage and the beginning of the next. The inactivation of 20E can occur through various metabolic pathways, including hydroxylation and conjugation, which can include re-phosphorylation to form this compound, thereby returning the hormone to its storage form.

Involvement in Reproductive Physiology (e.g., Vitellogenesis, Oogenesis)

In adult female insects, ecdysteroids are essential for reproductive processes, including vitellogenesis (the synthesis of yolk proteins) and oogenesis (the maturation of eggs). ekb.eg While juvenile hormone is also a key player in these processes, 20E plays a significant role in stimulating the fat body to produce vitellogenin, the precursor to the major yolk protein.

The ovaries themselves can be a site of ecdysteroid synthesis in adult females. The produced ecdysteroids can then be conjugated to form phosphates, including this compound, for storage within the developing oocytes, as discussed in the context of maternal transfer. This ensures that the embryo is equipped with the necessary hormonal precursors for its own development. The regulation of ecdysteroid titers during female reproduction is a complex interplay of synthesis, activation, inactivation, and sequestration, with this compound serving as a key storage intermediate.

Mechanisms of Titer Regulation: Storage, Activation, and Inactivation

The biological activity of ecdysteroids is critically dependent on their concentration in the hemolymph and target tissues. Therefore, the mechanisms that regulate ecdysteroid titers are of paramount importance. This compound is central to these regulatory mechanisms, participating in a dynamic cycle of storage, activation, and inactivation.

Storage: The primary mechanism for storing ecdysteroids in an inactive form is through conjugation, most notably phosphorylation. The formation of this compound allows for the accumulation of high concentrations of ecdysteroid precursors without triggering a hormonal response. mdpi.comnih.gov This is particularly important in eggs, where a large hormonal reserve is needed for embryogenesis.

Activation: The activation of stored ecdysteroids is achieved through enzymatic dephosphorylation. The enzyme ecdysteroid-phosphate phosphatase (EPPase) cleaves the phosphate group from this compound, releasing the active hormone 20E. frontiersin.org The activity of this enzyme is under strict developmental and environmental control, allowing for the precise timing of hormonal action.

Inactivation: Conversely, when the hormonal signal needs to be terminated, active 20E can be inactivated through several metabolic pathways. One such pathway is re-phosphorylation, converting 20E back into its inactive phosphate conjugate. Another significant inactivation pathway is hydroxylation at the C-26 position, a reaction catalyzed by a cytochrome P450 enzyme, Cyp18a1. nih.gov This creates a more polar compound that can be more easily excreted.

Table 2: Key Processes in the Regulation of 20-Hydroxyecdysone (20E) Titer

| Process | Mechanism | Key Molecule(s)/Enzyme(s) | Primary Function | Reference |

|---|---|---|---|---|

| Storage | Phosphorylation | This compound, Ecdysone 22-kinase | Sequestration of inactive hormone for later use | mdpi.comnih.gov |

| Activation | Dephosphorylation | 20-Hydroxyecdysone, Ecdysteroid-phosphate phosphatase (EPPase) | Controlled release of active hormone | frontiersin.orgnih.gov |

| Inactivation | Hydroxylation | 20,26-dihydroxyecdysone, Cyp18a1 | Termination of hormonal signal | nih.gov |

| Inactivation | Re-phosphorylation | This compound, Ecdysone 22-kinase | Return of active hormone to storage form | mdpi.com |

Molecular Mechanisms and Signaling Pathways Invertebrate Models

Role as a Pro-hormone or Storage Form of the Active 20-Hydroxyecdysone (B1671079)

20-Hydroxyecdysone 22-phosphate functions primarily as a pro-hormone and a stable storage form of the active molting hormone, 20-hydroxyecdysone (20E). ontosight.aitaylorandfrancis.com In this phosphorylated state, the hormone is biologically inactive. ebi.ac.uk This mechanism of inactivation and storage is particularly crucial during certain life stages, such as embryogenesis.

Extensive research has identified significant quantities of ecdysteroid phosphates, including this compound, in the newly laid eggs of various insect species, such as the desert locust (Schistocerca gregaria) and the silkworm (Bombyx mori). nih.govebi.ac.uknih.gov These maternally-supplied conjugates serve as a reservoir of inactive hormone. nih.gov During embryonic development, these stored phosphates are hydrolyzed to release the free, active hormone in a controlled manner, which then directs the developmental program. nih.govebi.ac.uk

The conversion from the inactive phosphate (B84403) ester to the active hormone is a critical regulatory step. ontosight.ai This process is catalyzed by specific enzymes called ecdysteroid-phosphate phosphatases (EPPase). ontosight.aiebi.ac.uk An EPPase isolated from the eggs of the silkworm, Bombyx mori, was shown to efficiently hydrolyze this compound into active 20E. ebi.ac.uk The expression of this enzyme is tightly regulated during development, ensuring that the active hormone is released at precise moments to trigger subsequent developmental events. ebi.ac.uk Therefore, the phosphorylation of 20E to form this compound represents a key strategy for hormonal inactivation and temporal regulation of hormone availability.

Regulation of Gene Expression via Activated 20-Hydroxyecdysone

Once dephosphorylated into its active form, 20-hydroxyecdysone (20E) becomes the central regulator of gene expression, orchestrating the major developmental transitions in insects. wikipedia.orgnih.govmdpi.com Pulses of 20E trigger widespread changes in gene activity, leading to processes like molting and metamorphosis. wikipedia.org This regulation is mediated through a hierarchical signaling cascade that involves the direct activation of primary-response genes, which in turn regulate a battery of secondary-response genes. nih.govsdbonline.org

The hormone's effect is highly specific to different tissues and developmental stages. For instance, in the fat body of the mosquito Aedes aegypti, 20E stimulates the expression of yolk protein genes, while in the silkworm Bombyx mori, it can suppress the expression of numerous genes specific to the larval digestive tube as the larva prepares for pupation. mdpi.comeje.cz This differential response highlights the complex and context-dependent nature of 20E-mediated gene regulation.

Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP) Heterodimer Activation

The molecular signal of 20E is transduced by a nuclear receptor complex. wikipedia.org This receptor is a non-covalent heterodimer composed of two proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is the insect ortholog of the vertebrate Retinoid X Receptor (RXR). wikipedia.orgoup.comnih.gov For high-affinity binding of the 20E ligand to occur, EcR must be partnered with USP. wikipedia.org

Upon entering the cell nucleus, 20E binds to a pocket within the ligand-binding domain of the EcR subunit of the EcR/USP complex. wikipedia.orgoup.com This binding event induces a conformational change in the receptor complex, transforming it into a potent transcriptional activator. oup.com The activated 20E-EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes, thereby initiating the transcription of these genes. wikipedia.orgoup.combiologists.com The presence of different isoforms of both EcR and USP in various tissues and at different developmental stages adds another layer of regulatory complexity, allowing for tissue-specific responses to the same hormonal signal. oup.comnih.gov

| Component | Function in 20E Signaling |

| 20-Hydroxyecdysone (20E) | The active steroid hormone (ligand) that initiates the signaling cascade. wikipedia.org |

| Ecdysone Receptor (EcR) | A nuclear receptor protein that contains the ligand-binding domain for 20E. It exists in multiple isoforms (e.g., EcR-A, EcR-B1, EcR-B2). wikipedia.orgoup.com |

| Ultraspiracle (USP) | The obligate heterodimerization partner of EcR. Its association is required for high-affinity ligand binding and DNA binding. It is the insect ortholog of RXR. wikipedia.orgoup.comnih.gov |

| EcR/USP Heterodimer | The functional receptor complex that binds 20E and subsequently activates gene transcription. nih.gov |

| Ecdysone Response Element (EcRE) | Specific DNA sequences within the promoters of target genes to which the activated EcR/USP complex binds. oup.com |

Downstream Transcriptional Cascades

The binding of the activated 20E-EcR/USP complex to EcREs does not simply turn on all target genes at once. Instead, it initiates a precisely timed transcriptional hierarchy, famously described by the Ashburner model. nih.gov This model, based on studies of polytene chromosome puffing in Drosophila, posits that 20E directly induces the expression of a small set of "early" genes. nih.gov

These early genes are typically transcription factors themselves. nih.govresearchgate.net Once the proteins encoded by these early genes accumulate, they perform two key functions: they repress their own expression in a negative feedback loop and they activate a larger set of "late" genes. nih.gov This cascade ensures a sequential and orderly progression of cellular events required for metamorphosis.

Key genes in this cascade include a group of primary response ("early") genes and secondary response ("early-late" and "late") genes.

| Gene Class | Examples | Role in the Cascade |

| Early Genes | Broad-Complex (Br-C), E74, E75 | Directly activated by the 20E-receptor complex. They are transcription factors that activate late genes and repress their own transcription. nih.govmdpi.com |

| Early-Late Genes | DHR3, Hr4, FTZ-F1 | Activated by early gene products. They are also nuclear receptors and transcription factors that play a role in turning off the early genes and regulating late gene expression. researchgate.netnih.gov |

| Late Genes | Various tissue-specific genes | Activated by the products of the early and early-late genes. They encode the structural proteins and enzymes responsible for the actual cellular and morphological changes of metamorphosis. nih.govresearchgate.net |

Influence on Cellular Processes (e.g., Cell Proliferation, Growth, Apoptosis)

The gene expression cascades triggered by activated 20E have profound effects on fundamental cellular processes, including cell proliferation, growth, and programmed cell death (apoptosis). mdpi.commdpi.com During metamorphosis, larval tissues must be broken down while adult structures are built, a process that requires a delicate balance between cell death and cell proliferation, both of which are under the control of 20E. mdpi.com

In the Drosophila l(2)mbn cell line, which is derived from larval hemocytes, treatment with 20E inhibits cell proliferation and induces apoptosis. nih.gov The cells exhibit classic apoptotic characteristics such as membrane blebbing, chromatin condensation, and fragmentation into apoptotic bodies. nih.gov Similarly, in studies with the silkworm Bombyx mori, 20E was shown to suppress cell proliferation and cause cell cycle arrest in the G2/M phase in BmN-SWU1 cells. researchgate.net

Conversely, 20E can also promote cell proliferation in other contexts, such as in the development of adult tissues from imaginal discs. mdpi.com The hormone is also a key regulator of autophagy, a process of cellular self-digestion that is essential for tissue remodeling during metamorphosis. mdpi.com The specific outcome of 20E signaling—whether it leads to proliferation, differentiation, or death—is highly dependent on the cell type, its developmental history, and the presence of other hormonal signals. mdpi.comnih.gov

| Cellular Process | Effect of 20-Hydroxyecdysone (20E) | Model System/Example |

| Cell Proliferation | Inhibits proliferation and induces cell cycle arrest. | Drosophila l(2)mbn cell line nih.gov, Bombyx mori BmN-SWU1 cells. researchgate.net |

| Apoptosis | Induces programmed cell death. | Drosophila l(2)mbn cell line nih.gov, larval midgut and salivary glands during metamorphosis. mdpi.comnih.gov |

| Cell Differentiation | Promotes differentiation into neuron-like morphologies. | Spodoptera frugiperda (Sf21) cells. mdpi.com |

| Autophagy | Modulates autophagy, essential for tissue remodeling. | A central process during insect metamorphosis regulated by 20E. mdpi.com |

Bioavailability and Receptor Interaction Modulation by Phosphorylation State

The phosphorylation state of the ecdysteroid molecule is a primary mechanism for controlling its biological activity. This compound is, for all intents and purposes, an inactive conjugate. ebi.ac.uk The presence of the phosphate group at the 22-position sterically hinders the molecule from effectively binding to the ligand-binding pocket of the Ecdysone Receptor (EcR). wikipedia.org Therefore, in its phosphorylated form, the hormone's bioavailability is effectively zero, and it cannot initiate the transcriptional cascade.

The true modulation of bioavailability is achieved through the enzymatic removal of this phosphate group. ontosight.aiebi.ac.uk The enzyme ecdysteroid-phosphate phosphatase (EPPase) is responsible for this critical activation step. ebi.ac.uk By hydrolyzing the 22-phosphate ester, EPPase releases the active 20-hydroxyecdysone (20E), making it available to bind to the EcR/USP receptor complex. ontosight.aiebi.ac.uk The developmental expression and activity of EPPase are therefore key determinants of when and where the active hormone becomes available. ebi.ac.uk This system allows for the storage of large quantities of the hormone precursor in an inactive state, such as in eggs, with its activation tied to the precise temporal and spatial expression of a single enzyme. nih.govebi.ac.uknih.gov This represents an elegant mechanism for controlling the timing of potent hormonal signals during invertebrate development. It is also important to distinguish the phosphorylation of the hormone itself from the phosphorylation of its receptor (EcR), which is a separate regulatory mechanism where kinases can phosphorylate the receptor protein to modulate its activity and interaction with other proteins. nih.gov

Ecological and Evolutionary Research Perspectives

Role of Phytoecdysteroids as Plant Chemical Defenses

Plants produce and accumulate phytoecdysteroids as a chemical shield against predation by non-adapted insects and other invertebrates. nih.govscialert.netnih.gov These compounds are not essential for the primary metabolic processes of the plant but serve as a sophisticated defense mechanism. nih.gov Found in numerous plant families, including ferns, gymnosperms, and angiosperms, phytoecdysteroids like 20-hydroxyecdysone (B1671079) are often present in concentrations far exceeding the hormonal levels found within insects themselves. scialert.netresearchgate.net This high concentration is a key feature of their defensive function.

When ingested by non-adapted phytophagous insects, phytoecdysteroids mimic the action of endogenous molting hormones, binding to ecdysone (B1671078) receptors and triggering developmental processes at inappropriate times. scialert.netplantarchives.org This disruption of the precisely regulated endocrine system can lead to a cascade of catastrophic physiological effects. scialert.netresearchgate.net

Key disruptive effects include:

Abnormal Molting: Insects may undergo premature or incomplete molts, often resulting in death during the process. wikipedia.orgscialert.netplantarchives.org

Growth Inhibition: The metabolic damage caused by hormonal disruption can lead to significant weight loss and stunted growth. scialert.netnih.gov

Decreased Fecundity: Reproductive processes can be severely impaired. plantarchives.org

Increased Mortality: Ultimately, the physiological chaos induced by phytoecdysteroids leads to a higher death rate in susceptible insect populations. scialert.netplantarchives.orgnih.gov

The severity of these effects can depend on the specific structure of the phytoecdysteroid molecule. nih.gov For instance, studies on the Indian meal moth, Plodia interpunctella, demonstrated that different phytoecdysteroids exhibit varying levels of toxicity, highlighting the nuanced nature of these chemical interactions. nih.gov

scialert.netplantarchives.orgscialert.netnih.govplantarchives.orgnih.govscialert.netplantarchives.orgnih.govBeyond disrupting hormonal balance, phytoecdysteroids also function as allelochemicals, acting as feeding deterrents. researchgate.netmdpi.comnih.gov Many insects can detect these compounds through their taste receptors, recognizing them as toxic and avoiding consumption of the plant tissue. nih.govnih.gov This anti-feedant property provides a first line of defense for the plant, reducing herbivory before significant physiological damage can occur to the insect. researchgate.net Research has shown that even low concentrations of phytoecdysteroids can deter feeding in some insect species. scialert.net When sprayed on preferred host plants, phytoecdysteroids have been shown to prevent feeding damage from various beetle species, demonstrating their effectiveness as a broad-spectrum anti-feedant. researchgate.net

Insect Adaptation and Detoxification Mechanisms Against Exogenous Phytoecdysteroids

While phytoecdysteroids are effective against many non-specialized herbivores, some insects have evolved sophisticated mechanisms to tolerate and detoxify these plant defenses. scialert.net These adaptations are crucial for survival on ecdysteroid-rich host plants and represent a classic example of counter-evolution in response to plant chemical defenses. nih.govnih.gov The formation of 20-Hydroxyecdysone 22-phosphate is a direct result of one such detoxification strategy.

Adapted insects have evolved the ability to rapidly metabolize and inactivate ingested phytoecdysteroids. This is often achieved by upregulating specific enzymatic pathways in the midgut, the primary site of digestion and detoxification. nih.govnih.gov These pathways modify the chemical structure of the ecdysteroid, rendering it biologically inactive.

Common detoxification reactions include:

Phosphorylation: The addition of a phosphate (B84403) group, catalyzed by ecdysteroid kinases, is a key inactivation step. nih.gov This process converts active ecdysteroids like 20-hydroxyecdysone into inactive conjugates such as this compound. nih.govnih.govnih.gov These phosphorylated forms cannot bind effectively to the ecdysone receptor. smolecule.com

Esterification: Acyltransferases can attach fatty acids to the ecdysteroid molecule, forming fatty acyl esters that are readily excreted. nih.govnih.gov

Hydroxylation: Cytochrome P450 monooxygenases can add hydroxyl groups (e.g., at the C-26 position), which is another pathway for inactivation. nih.govnih.gov

Epimerization: The conversion of the 3β-hydroxyl group to a 3α-hydroxyl group (3-epimerization) reduces the biological activity of the ecdysteroid. nih.govnih.gov

These detoxification mechanisms are highly diverse among different insect species, reflecting the varied evolutionary pressures exerted by different host plants. wesleyan.edu

Modern genomic techniques, such as comparative transcriptomics, have provided deep insights into the molecular basis of insect resistance to phytoecdysteroids. nih.govnih.gov A notable study on the noctuid moth, Spodoptera litura, revealed how this polyphagous pest can tolerate high dietary levels of 20-hydroxyecdysone without adverse effects. nih.govnih.gov

By comparing the gene expression in the midgut of S. litura larvae fed a diet containing 20-hydroxyecdysone with a control group, researchers identified a significant upregulation of genes involved in detoxification. nih.gov A comparative analysis with another noctuid species, Helicoverpa armigera, highlighted that different species evolve distinct strategies to cope with the same chemical threat. nih.govnih.gov While S. litura upregulated almost all known ecdysteroid degradation pathways, H. armigera enhanced only a subset of these. nih.govnih.gov

Spodoptera lituraHelicoverpa armigeranih.govnih.govThis research demonstrates that for S. litura, the conversion of 20-hydroxyecdysone to this compound via phosphorylation is a critical component of its broad and highly effective detoxification strategy. nih.govnih.gov

Co-evolutionary Dynamics between Plants and Insects

The relationship between phytoecdysteroid-producing plants and herbivorous insects is a textbook example of co-evolutionary dynamics, often described as an "evolutionary arms race". nih.goventomologyjournals.com This dynamic process drives reciprocal adaptations, shaping the diversity of both plant secondary metabolites and insect physiology. nih.gov

The process can be summarized as follows:

Plant Innovation: Plants evolve the ability to synthesize phytoecdysteroids, which provides a significant defensive advantage against a wide range of generalist insect herbivores. nih.gov

Insect Counter-Adaptation: In response to this chemical pressure, certain insect lineages evolve mechanisms to detoxify these compounds, such as the phosphorylation pathway that produces this compound. nih.gov This allows them to overcome the plant's defense and exploit a previously protected food source.

Plant Diversification: Plants may then evolve novel phytoecdysteroid structures or produce a more complex cocktail of compounds that are less susceptible to the insect's existing detoxification enzymes. nih.gov

Insect Specialization: This, in turn, places selective pressure on the insects to refine or diversify their detoxification systems, leading to further specialization.

This ongoing cycle of adaptation and counter-adaptation is a major driver of biodiversity. nih.goventomologyjournals.com The existence of compounds like this compound is not an isolated biochemical curiosity but rather a molecular fossil of this ancient and dynamic evolutionary struggle between plants and the insects that feed on them.

Advanced Research Methodologies for Studying 20 Hydroxyecdysone 22 Phosphate

Quantitative and Qualitative Analytical Techniques

A combination of powerful analytical methods is essential for the detailed investigation of 20-hydroxyecdysone (B1671079) 22-phosphate. These techniques provide both quantitative data on its abundance and qualitative information about its structure and metabolic fate.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ecdysteroids, including 20-hydroxyecdysone 22-phosphate. nih.govprotocols.ionih.gov Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of these compounds from complex biological matrices. protocols.ionih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water, sometimes with additives like acetic acid to improve peak shape. protocols.io

The detection of ecdysteroids is frequently accomplished using a UV/Vis detector, with a common detection wavelength set around 245 nm. protocols.io The retention time of a compound under specific chromatographic conditions serves as a key identifier. For instance, in one established method, 20-hydroxyecdysone has a retention time of 3.902 minutes. mdpi.com The development of shorter HPLC gradient methods is a continuous effort to save time and reduce costs, especially when dealing with limited sample material. protocols.io The purification of ecdysteroids from natural sources can be a multi-step process, sometimes requiring two to eight chromatographic steps to isolate pure compounds. researchgate.net

Below is an interactive table summarizing typical HPLC parameters used for ecdysteroid analysis.

| Parameter | Value/Description | Source(s) |

| Technique | High-Performance Liquid Chromatography (HPLC) | protocols.ionih.gov |

| Stationary Phase | Reversed-phase C18 column | protocols.ionih.govresearchgate.net |

| Mobile Phase | Gradient elution with Methanol:Acetonitrile and acidified water | protocols.io |

| Detection | UV/Vis at ~245 nm | protocols.io |

| Injection Volume | 1 µL | protocols.io |

| Flow Rate | 1 mL/minute | protocols.io |

Mass Spectrometry (MS) and NMR Spectroscopy for Structural Elucidation

For the definitive identification and structural elucidation of this compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. nih.govnih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection. nih.gov Techniques like fast atom bombardment mass spectrometry (FAB-MS) have been successfully used to identify intact ecdysteroid phosphates, including this compound, in biological samples. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule, further confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting patterns, which provides detailed structural information and helps in the identification of metabolites. nih.gov

NMR Spectroscopy , including 1H, 13C, and 31P NMR, is crucial for determining the precise three-dimensional structure of the molecule. nih.govnih.govresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, are used to establish the connectivity between atoms within the molecule. researchgate.net The complete assignment of 1H and 13C NMR signals provides a detailed map of the molecule's structure. nih.govresearchgate.net For phosphorylated compounds like this compound, 31P NMR is specifically used to identify and characterize the phosphate (B84403) group. nih.gov

The table below provides an overview of the application of these spectroscopic techniques.

| Technique | Application in Studying this compound | Source(s) |

| Mass Spectrometry (MS) | Identification of intact conjugates, determination of molecular weight and elemental composition, structural analysis of metabolites. | nih.govnih.gov |

| NMR Spectroscopy (1H, 13C, 31P) | Complete structural elucidation, determination of stereochemistry, and characterization of the phosphate group. | nih.govnih.govresearchgate.net |

Radio-tracer Experiments for Metabolic Pathway Elucidation

Radio-tracer experiments have been instrumental in unraveling the metabolic pathways of ecdysteroids. While specific studies on this compound are less common, the general principles applied to other ecdysteroids are relevant. In these experiments, a radiolabeled precursor, such as [3H]ecdysone, is introduced into a biological system. The subsequent metabolic products are then tracked and identified, often using techniques like HPLC for separation and scintillation counting for detection.

These studies have revealed that ecdysteroids can undergo various metabolic transformations, including hydroxylation, dehydroxylation, and epimerization. nih.gov For instance, injected radiolabeled ecdysone (B1671078) in mice was found to be rapidly taken up by the liver and converted into several metabolites. nih.gov Such experiments are crucial for understanding the synthesis, degradation, and transport of these hormones within an organism. The conversion of inactive conjugated ecdysteroids, like ecdysone 22-phosphate, to their active forms is a key area of investigation. ebi.ac.uk

Molecular and Genetic Approaches

The study of this compound extends beyond its chemical analysis to understanding its biological roles and the genetic and molecular machinery that governs its function.

Gene Knockdown/Knockout (e.g., RNA interference, CRISPR-Cas9) to Study Enzyme Function

The function of enzymes involved in the ecdysteroid metabolic pathway, including those that may act on this compound, can be investigated using powerful gene-silencing and gene-editing technologies.

RNA interference (RNAi) is a widely used technique to specifically suppress the expression of a target gene. researchgate.netnih.govwikipedia.org By introducing double-stranded RNA (dsRNA) corresponding to a specific enzyme-encoding gene, the cellular machinery degrades the corresponding mRNA, leading to a knockdown of the enzyme's production. researchgate.net This allows researchers to observe the phenotypic consequences of the enzyme's absence or reduction, thereby inferring its function. nih.govmdpi.com RNAi has been successfully used to study the roles of various genes in the ecdysone signaling pathway, leading to developmental defects and confirming the function of these genes. researchgate.netmdpi.comnih.gov

The following table summarizes these molecular techniques.

Transcriptomic and Proteomic Analyses to Identify Regulated Genes and Proteins

To understand the broader impact of 20-hydroxyecdysone and its phosphorylated forms on cellular processes, researchers employ transcriptomic and proteomic approaches. These high-throughput methods provide a global view of the changes in gene and protein expression in response to ecdysteroid signaling.

Transcriptomic analysis , often performed using techniques like RNA sequencing (RNA-seq), allows for the identification of all the genes that are up- or down-regulated in response to an ecdysteroid signal. nist.govnih.govplos.org This provides insights into the downstream genetic pathways that are activated or repressed. For example, transcriptomic studies have identified numerous genes involved in ecdysteroidogenesis and its regulation. nist.govplos.org

Proteomic analysis focuses on identifying and quantifying the entire set of proteins in a cell or tissue at a given time. nih.govresearchgate.netacs.org This is often done using techniques like two-dimensional gel electrophoresis followed by mass spectrometry. nih.gov Proteomics can reveal changes in the abundance of specific proteins, including enzymes, receptors, and structural proteins, that are regulated by ecdysteroids. nih.govresearchgate.netresearchgate.net These studies have been crucial in identifying proteins whose expression is dependent on ecdysone signaling. nih.govacs.org

The table below outlines these "omics" approaches.

In Vitro Enzyme Assays for Kinetic Characterization

Understanding the dynamics of this compound metabolism necessitates the isolation and kinetic analysis of the key enzymes involved in its synthesis and hydrolysis. In vitro assays, using purified or partially purified enzyme preparations, are fundamental for determining their substrate specificity, reaction rates, and regulatory properties. The primary enzymes studied in this context are ecdysteroid 22-kinases (EcKinase) and ecdysteroid-phosphate phosphatases (EPPase). nih.govnih.gov

Ecdysteroid-Phosphate Phosphatase (EPPase) Assays: Research on the silkworm, Bombyx mori, has led to the successful isolation and characterization of a novel EPPase from egg cytosol. nih.gov This enzyme is responsible for converting inactive this compound into the active hormone 20-Hydroxyecdysone. In vitro characterization involves incubating the purified EPPase with this compound as a substrate. The reaction progress is monitored by quantifying the production of the dephosphorylated product, 20-Hydroxyecdysone, typically using techniques like High-Performance Liquid Chromatography (HPLC). These assays have revealed that EPPase is distinct from non-specific acid phosphatases and is highly specific for ecdysteroid 22-phosphates. nih.govnih.gov

Ecdysteroid 22-Kinase (EcKinase) Assays: The reverse reaction, phosphorylation, is catalyzed by ecdysteroid 22-kinases. An EcKinase has been purified from the ovarian cytosol of Bombyx mori. nih.gov Kinetic assays for this enzyme involve incubating the purified EcKinase with its substrates: an ecdysteroid (like 20-Hydroxyecdysone) and a phosphate donor, typically adenosine (B11128) triphosphate (ATP). The reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor. nih.gov The rate of formation of the this compound product is measured to determine the enzyme's kinetic parameters. These studies have confirmed that the interconversion between the free hormone and its 22-phosphate conjugate is a critical regulatory mechanism. nih.gov

The kinetic data derived from these assays, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for understanding the efficiency and capacity of these enzymes in controlling the pool of active ecdysteroids.

| Enzyme | Source Organism/Tissue | Substrate(s) | Key Findings / Properties |

|---|---|---|---|

| Ecdysteroid-Phosphate Phosphatase (EPPase) | Bombyx mori (Silkworm) Eggs | This compound, Ecdysone 22-phosphate | Catalyzes the hydrolysis of the 22-phosphate ester to release the active hormone. nih.gov Located in the cytosol and is highly specific, differing from general acid phosphatases. nih.govnih.gov |

| Ecdysteroid 22-Kinase (EcKinase) | Bombyx mori (Silkworm) Ovaries | 20-Hydroxyecdysone, Ecdysone, 2-Deoxyecdysone (B1253580) + ATP | Catalyzes the phosphorylation at the C-22 position. nih.govebi.ac.uk Activity is dependent on ATP and requires Mg²⁺. nih.gov Belongs to the Ecdysteroid Kinase-like (EcKL) family of proteins. nih.gov |

| Ecdysteroid Phosphotransferases | Spodoptera littoralis (Cotton Leafworm) Midgut Cytosol | Ecdysteroids + ATP | Produces predominantly ecdysteroid 2-phosphates along with smaller amounts of 22-phosphates. nih.gov |

Cell Culture and Organ Incubation Models for Metabolic Studies

To understand the metabolic fate and function of this compound in a more integrated biological context, researchers utilize cell culture and organ incubation models. These systems bridge the gap between in vitro enzyme assays and whole-organism studies.

Organ Incubation Models: Insect eggs are a primary example of a natural organ incubation system for studying ecdysteroid phosphate metabolism. nih.gov In many insect species, including the silkworm Bombyx mori and locusts like Schistocerca gregaria, the ovaries synthesize and deposit large quantities of ecdysteroid 22-phosphates into the eggs. nih.govnih.gov These stored conjugates are physiologically inactive reservoirs. During embryonic development, these eggs can be incubated and analyzed over time. Such studies show that as development proceeds, the expression and activity of EPPase increase, leading to the hydrolysis of the stored this compound. nih.gov This timed release provides the embryo with the active 20-Hydroxyecdysone needed to orchestrate developmental processes, demonstrating the role of the phosphate conjugate as a maternally supplied hormonal precursor. nih.govontosight.ai

Similarly, incubation of other isolated insect tissues, such as the midgut from the cotton leafworm (Spodoptera littoralis), has been used to study metabolism. Cytosolic preparations from these organs have demonstrated the ability to form ecdysteroid phosphates, including 22-phosphates, when supplied with ecdysteroids and ATP. nih.gov

Cell Culture Models: Insect cell lines provide a controlled and homogenous system for investigating the cellular processing of ecdysteroids. While many studies focus on the effects of the active hormone 20-Hydroxyecdysone, these cell lines are also valuable for studying its metabolites. mdpi.comnih.govnih.gov For instance, studies using Drosophila melanogaster cell lines have identified the production of ecdysteroid phosphate conjugates as metabolic products. This indicates that the enzymatic machinery for phosphorylation is active within these cells and can be explored to understand the inactivation pathways of ecdysteroids. These models allow for experiments where cells are treated with labeled precursors to trace the formation of phosphorylated metabolites or to study the regulation of the enzymes involved in response to various stimuli.

| Model System | Organism | Metabolic Process Studied | Key Findings |

|---|---|---|---|

| Egg (Organ Incubation) | Bombyx mori (Silkworm), Schistocerca gregaria (Desert Locust) | Hydrolysis of stored conjugates | Eggs contain large maternal stores of inactive ecdysteroid 22-phosphates. nih.govnih.gov During embryogenesis, EPPase activity increases, releasing active 20-Hydroxyecdysone to control development. nih.gov |

| Midgut (Organ Incubation) | Spodoptera littoralis (Cotton Leafworm) | Formation of phosphate conjugates | Midgut cytosol contains phosphotransferases that catalyze the formation of ecdysteroid 2-phosphates and 22-phosphates from free ecdysteroids and ATP. nih.gov |

| Ovary (Organ Incubation) | Bombyx mori (Silkworm) | Synthesis and accumulation of phosphate conjugates | EcKinase in the ovary catalyzes the phosphorylation of free ecdysteroids, leading to the accumulation of 22-phosphates for deposition into the oocytes. nih.gov |

| Insect Cell Lines (e.g., S2 cells) | Drosophila melanogaster (Fruit Fly) | Metabolite identification | Demonstrate the capacity to produce various ecdysteroid-phosphate conjugates, serving as a model for steroid inactivation pathways. |

Future Research Directions and Open Questions

Elucidation of Uncharacterized Enzymes and Regulatory Elements in Biosynthesis and Metabolism

A significant knowledge gap exists in identifying and characterizing the full suite of enzymes responsible for the reversible phosphorylation of 20-hydroxyecdysone (B1671079). The conversion of ecdysteroids to their phosphate (B84403) esters is catalyzed by ecdysteroid kinases (EcKs), while the reverse reaction is mediated by ecdysteroid-phosphate phosphatases (EPPases). nih.gov

The enzymes responsible for phosphorylation belong to the Ecdysteroid Kinase-Like (EcKL) gene family. nih.gov However, despite the large size of this gene family, the functions of most of its members remain unknown. nih.gov To date, only two ecdysteroid kinases have been biochemically and genetically characterized in detail: BmEc22K from the silkworm, Bombyx mori, and AgEcK2 from the mosquito, Anopheles gambiae. nih.govnih.gov This leaves a vast number of putative kinases in numerous insect species uncharacterized. Future research must focus on the systematic functional analysis of these EcKL proteins to determine their specific substrates (e.g., ecdysone (B1671078), 20E, or other precursors) and the position of phosphorylation (e.g., C-2, C-3, C-22, or C-26). nih.gov Beyond the EcKL family, preliminary data suggests that other non-P450-type enzymes may play crucial roles in the broader ecdysteroid biosynthesis pathway, a largely unexplored area referred to as the "Black Box". tandfonline.com

Similarly, while EPPase has been identified and its crystal structure resolved, the full extent of its regulation and the existence of other phosphatases with similar functions are not completely clear. wikipedia.orgnih.gov EPPase belongs to the histidine phosphatase superfamily and shows homology to the human Suppressor of T-cell receptor signaling-1 (Sts-1), suggesting a potentially broad range of functions and regulatory inputs that need to be explored. wikipedia.orgnih.gov

Furthermore, the regulatory elements that control the expression of these enzymes are poorly defined. While general ecdysone regulatory elements (EcREs) are known to mediate transcriptional responses to the active hormone 20E, the specific cis-regulatory sequences and trans-acting factors that govern the precise spatial and temporal expression of individual EcK and EPPase genes are largely unknown. nih.govdartmouth.edunih.gov Identifying these elements is crucial for understanding how the balance between phosphorylation and dephosphorylation is maintained.

Table 1: Characterized vs. Uncharacterized Enzymes in Ecdysteroid Metabolism

| Enzyme Type | Known Function | Characterized Examples | Key Open Questions |

| Ecdysteroid Kinase (EcK) | Phosphorylates ecdysteroids to inactive forms. | BmEc22K (Bombyx mori), AgEcK2 (Anopheles gambiae). nih.gov | What are the specific substrates and functions of the hundreds of uncharacterized EcKL proteins? nih.gov |

| Ecdysteroid-Phosphate Phosphatase (EPPase) | Dephosphorylates ecdysteroid phosphates to active forms. | EPPase from Bombyx mori. nih.gov | Are there other phosphatases with similar roles? How is EPPase activity regulated post-translationally? |

| Other Biosynthetic Enzymes | Conversion of cholesterol to ecdysone precursors. | "Halloween" genes (phantom, disembodied, etc.). tandfonline.comfrontiersin.org | What are the identities and functions of the enzymes operating in the "Black Box" of ecdysteroid synthesis? tandfonline.com |

Comprehensive Understanding of Tissue-Specific Regulation of Ecdysteroid Phosphorylation and Dephosphorylation

The balance between active and inactive ecdysteroids is not uniform throughout the insect body; it is a highly dynamic process with significant tissue-specific differences. nih.govkinasebiotech.com A major role for 20-hydroxyecdysone 22-phosphate is as a maternal provision to the next generation. The compound is synthesized in the ovaries, packed into the oocytes, and stored in yolk granules, often bound to the yolk protein vitellin. nih.govmdpi.com During embryonic development, EPPase, located in the cytosol of yolk cells, is expressed and catalyzes the release of active 20E, which is essential for embryogenesis. mdpi.comnih.gov

Detailed Mechanisms of Interaction with Invertebrate Physiological Systems

The primary established function of this compound is to serve as a physiologically inactive storage precursor for the active hormone, 20E. ontosight.ai Its regulated dephosphorylation provides a mechanism for the precise temporal and spatial release of 20E, which then interacts with its nuclear receptor (a heterodimer of EcR and Ultraspiracle) to initiate transcriptional cascades that drive major physiological events like molting and metamorphosis. frontiersin.org Beyond this canonical pathway, 20E is also known to have non-genomic effects, for instance by binding to a G protein-coupled receptor (GPCR), DopEcR, to repress feeding behavior. plos.orgnih.gov It also triggers intracellular calcium signaling pathways to induce apoptosis in larval tissues. nih.gov

A critical and unanswered question is whether this compound itself has any direct physiological functions. Does the phosphorylated form have any biological activity, or is it purely an inert reservoir? For example, could it interact with membrane receptors or transporters with high specificity? Could it have a signaling role in its own right, perhaps in modulating the activity of other pathways? Currently, there is no evidence for such direct actions, and research has focused almost exclusively on its conversion to 20E. Future investigations should explore the possibility of direct interactions between this compound and cellular components to determine if its role is more complex than simply being a precursor.

Deeper Exploration of Ecological Roles and Adaptive Mechanisms in Insect-Plant Co-evolution

The interplay between insects and plants has driven a co-evolutionary arms race for millions of years. Plants produce a vast arsenal (B13267) of defensive secondary metabolites, and many have evolved to synthesize their own ecdysteroids, known as phytoecdysteroids. nih.gov These compounds, when ingested by non-adapted insects, can disrupt molting and development, acting as a potent defense. scialert.netresearchgate.net

The role of ecdysteroid phosphates in this ecological context is a fascinating and underexplored frontier. Evidence suggests that some plants, such as spinach, produce ecdysteroid phosphates (e.g., ecdysone-3-phosphate) and that these phosphorylated forms may act as feedback inhibitors of the plant's own phytoecdysteroid biosynthetic pathway. mdpi.combibliotekanauki.pl This raises the question of whether insects encounter and must process these phosphorylated forms from their diet.

Conversely, insects have evolved detoxification mechanisms to cope with plant chemical defenses. A compelling hypothesis is that the phosphorylation of ingested toxins is a key detoxification strategy in insects. biorxiv.orgbiorxiv.org The EcKL gene family, responsible for ecdysteroid phosphorylation, shows a strong correlation between family size and the chemical diversity of an insect's diet. nih.gov This suggests that many EcKL enzymes may not target endogenous hormones but rather function as "detoxicative kinases," phosphorylating plant-derived toxins, including potentially harmful phytoecdysteroids, to facilitate their excretion. nih.govoup.com

Future research should aim to:

Identify whether plants commonly secrete ecdysteroid phosphates as part of their chemical defense.

Determine if insects that feed on phytoecdysteroid-containing plants use specific ecdysteroid kinases to phosphorylate and thereby neutralize these ingested compounds.

Characterize the specific EcKL enzymes involved in xenobiotic metabolism and identify their plant-derived substrates.

Development of Novel Research Tools and Genetic Models for Ecdysteroid Phosphate Studies

Advancing our understanding of this compound will require the development of more sophisticated research tools and genetic models. While classical genetic techniques like RNA interference (RNAi) and modern tools like CRISPR-Cas9 have been employed to create loss-of-function mutants for candidate ecdysteroid kinase genes in model organisms like Drosophila melanogaster, these studies represent only the first step. nih.gov

Key areas for tool development include:

Specific Biosensors: The creation of fluorescent protein-based or small-molecule-based biosensors that can specifically detect this compound would be transformative. Such tools would allow for the real-time visualization of the compound's localization and dynamics within cells and tissues, providing unprecedented insight into its transport and storage.

High-Throughput Enzyme Assays: Given the vast number of uncharacterized EcKL enzymes, high-throughput screening platforms are needed to rapidly test libraries of these enzymes against a wide range of potential substrates, including various ecdysteroids and plant-derived xenobiotics.

Advanced Genetic Models: Beyond simple knockouts, the development of more nuanced genetic models would be beneficial. This could include knock-in reporter lines where a fluorescent tag is fused to an endogenous EcK or EPPase to precisely track its expression and subcellular localization. Conditional knockout models would also allow for the study of gene function in a tissue-specific or time-specific manner, avoiding the potential lethality of disrupting a crucial developmental process.

The production of recombinant EPPase in bacterial systems has already proven valuable for structural studies, and similar approaches for the many uncharacterized EcKL proteins will be essential for biochemical characterization. wikipedia.org Combining these novel tools and models will be critical to systematically unraveling the complex roles of ecdysteroid phosphorylation in insect biology.

Q & A

Q. How can 20-Hydroxyecdysone 22-phosphate (20E22P) be accurately quantified in insect egg samples?

Methodological Answer: To quantify 20E22P, researchers employ high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . This method involves:

- Sample Preparation : Homogenize eggs in polar solvents (e.g., methanol/water mixtures) to extract phosphorylated ecdysteroids.

- Chromatography : Use a C18 reverse-phase column (e.g., Agilent 1200) with gradient elution to separate 20E22P from other ecdysteroid conjugates .

- Detection : MS/MS in negative ion mode targets the phosphate group (m/z 97) and molecular ion of 20E22P. Authentic standards (e.g., synthesized 20E22P) are critical for calibration .

- Validation : Confirm retention times against known ecdysteroid phosphates (e.g., 20E22P elutes at ~12.5 min under specific conditions) .

Q. What is the physiological role of 20E22P in insect embryonic development?

Methodological Answer: 20E22P acts as a storage form of active 20-hydroxyecdysone (20E). Its activation requires ecdysteroid-phosphate phosphatase (EPPase) , which dephosphorylates 20E22P to 20E during critical developmental stages (e.g., gastrulation in Bombyx mori). Key experimental approaches include:

- Enzyme Activity Assays : Measure EPPase activity in cytosolic fractions using 20E22P as a substrate and quantify free 20E via ELISA or LC-MS .

- Developmental Profiling : Compare 20E22P and 20E levels in diapause vs. non-diapause eggs using HPLC-MS/MS. Non-diapause eggs show synchronized EPPase expression and 20E peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in 20E22P’s role across insect species?

Methodological Answer: Discrepancies arise from species-specific conjugation/deconjugation mechanisms. To address this:

- Comparative Enzymology : Purify EPPase homologs from different species (e.g., Schistocerca gregaria vs. B. mori) and compare substrate specificity using kinetic parameters (Km, Vmax). For example, B. mori EPPase shows higher activity toward 20E22P than 2-deoxyecdysone 22-phosphate .

- Gene Knockdown : Use RNAi to silence EPPase in Drosophila and assess developmental defects. This clarifies whether 20E22P is a universal precursor or species-specific .

Q. What experimental designs elucidate the regulatory interplay between 20E22P phosphorylation/dephosphorylation and ecdysteroid receptor (EcR) activation?

Methodological Answer:

- In Vitro Binding Assays : Incubate EcR-USP heterodimers (expressed via yeast/E. coli systems) with 20E22P, 20E, and analogs. Measure binding affinity via fluorescence polarization. 20E22P shows 100-fold lower affinity than 20E, confirming its inactivity .

- Dephosphorylation Timing Studies : Inject ³H-labeled 20E22P into eggs and track conversion to 20E via autoradiography. Correlate peaks with EcR-mediated gene expression (e.g., Broad-Complex) .

Q. How does the structural specificity of EPPase impact its catalytic efficiency toward 20E22P?

Methodological Answer:

- Site-Directed Mutagenesis : Target conserved residues in the EPPase catalytic domain (e.g., RHGE motif). Replace His80 with Ala to disrupt phosphate binding and measure activity loss .

- Crystallography : Solve EPPase-20E22P co-crystal structures to identify steric constraints. For example, the C-22 phosphate fits into a hydrophobic pocket, while C-3 phosphates are excluded .

Data Contradiction Analysis

Q. Why do some studies report 20E22P as a major ecdysteroid in eggs, while others detect minimal amounts?

Resolution Strategy:

- Extraction Bias : Polar conjugates like 20E22P require methanol/water extraction, whereas non-polar solvents miss phosphorylated forms. Validate protocols using spiked recovery experiments .

- Developmental Timing : 20E22P peaks during early embryogenesis (e.g., B. mori gastrulation) but declines post-EPPase activation. Sampling at inconsistent stages leads to variability .

Tables for Key Findings

| Ecdysteroid Conjugate | Retention Time (HPLC, min) | Biological Activity | Key Reference |

|---|---|---|---|

| 20E22P | 12.5 | Inactive | |

| Ecdysone 22-phosphate | 11.8 | Inactive | |

| Free 20E | 9.2 | Active |

| EPPase Activity | Substrate (Km, μM) | Developmental Stage (B. mori) |

|---|---|---|

| 20E22P | 2.3 | Gastrulation |

| 2-Deoxyecdysone 22-phosphate | 15.4 | Not detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.